molecular formula C13H19NO B4740616 (4-benzyl-4-piperidinyl)methanol hydrochloride

(4-benzyl-4-piperidinyl)methanol hydrochloride

Cat. No. B4740616
M. Wt: 205.30 g/mol
InChI Key: CJLRAHJQICUTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-benzyl-4-piperidinyl)methanol hydrochloride, also known as GSK1016790A, is a synthetic compound that is widely used in scientific research. It is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which is a member of the TRP family of cation channels. TRPV4 channels are involved in a variety of physiological processes, including osmoregulation, thermoregulation, and mechanosensation. Therefore, GSK1016790A has been used to study the role of TRPV4 channels in various biological systems.

Mechanism of Action

(4-benzyl-4-piperidinyl)methanol hydrochloride is a selective agonist of TRPV4 channels, which are non-selective cation channels that are permeable to calcium ions. Activation of TRPV4 channels by (4-benzyl-4-piperidinyl)methanol hydrochloride leads to an influx of calcium ions into the cell, which triggers various downstream signaling pathways. The exact mechanisms by which TRPV4 channels regulate cellular processes are still being investigated.
Biochemical and Physiological Effects:
(4-benzyl-4-piperidinyl)methanol hydrochloride has been shown to have a variety of biochemical and physiological effects, depending on the cell type and tissue being studied. Some of the key effects of (4-benzyl-4-piperidinyl)methanol hydrochloride include:
1. Calcium influx: (4-benzyl-4-piperidinyl)methanol hydrochloride activates TRPV4 channels, leading to an influx of calcium ions into the cell.
2. Cytoskeletal remodeling: (4-benzyl-4-piperidinyl)methanol hydrochloride has been shown to induce cytoskeletal remodeling in various cell types.
3. Inflammation: (4-benzyl-4-piperidinyl)methanol hydrochloride has been shown to modulate the inflammatory response in various tissues.

Advantages and Limitations for Lab Experiments

(4-benzyl-4-piperidinyl)methanol hydrochloride has several advantages and limitations for use in lab experiments. Some of the key advantages include:
1. Selectivity: (4-benzyl-4-piperidinyl)methanol hydrochloride is a selective agonist of TRPV4 channels, which allows for specific modulation of TRPV4 channel activity.
2. Potency: (4-benzyl-4-piperidinyl)methanol hydrochloride is a potent agonist of TRPV4 channels, which allows for low concentrations to be used in experiments.
3. Availability: (4-benzyl-4-piperidinyl)methanol hydrochloride is commercially available, which makes it easy to obtain for lab experiments.
Some of the key limitations of (4-benzyl-4-piperidinyl)methanol hydrochloride include:
1. Specificity: (4-benzyl-4-piperidinyl)methanol hydrochloride is not completely specific for TRPV4 channels, and can also activate other TRP channels at high concentrations.
2. Toxicity: (4-benzyl-4-piperidinyl)methanol hydrochloride has been shown to be toxic to some cell types at high concentrations.
3. Solubility: (4-benzyl-4-piperidinyl)methanol hydrochloride is not very soluble in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research using (4-benzyl-4-piperidinyl)methanol hydrochloride. Some of the key areas of research include:
1. Development of TRPV4 channel antagonists: (4-benzyl-4-piperidinyl)methanol hydrochloride has been used to study the role of TRPV4 channels in various biological systems, but there is also a need for selective antagonists of TRPV4 channels to further elucidate their functions.
2. Role of TRPV4 channels in cancer: TRPV4 channels have been implicated in various aspects of cancer biology, and (4-benzyl-4-piperidinyl)methanol hydrochloride could be used to study their role in cancer progression.
3. Role of TRPV4 channels in the nervous system: TRPV4 channels are expressed in various types of neurons, and (4-benzyl-4-piperidinyl)methanol hydrochloride could be used to study their role in neuronal function and disease.
4. Development of novel TRPV4 channel agonists: (4-benzyl-4-piperidinyl)methanol hydrochloride is a potent and selective agonist of TRPV4 channels, but there is a need for more potent and selective agonists to further study the role of TRPV4 channels in various biological systems.

Scientific Research Applications

(4-benzyl-4-piperidinyl)methanol hydrochloride has been used extensively in scientific research to study the physiological and pathological roles of TRPV4 channels. Some of the key areas of research include:
1. Pain: TRPV4 channels are involved in the sensation of pain, and (4-benzyl-4-piperidinyl)methanol hydrochloride has been used to study the role of TRPV4 channels in pain perception.
2. Cardiovascular function: TRPV4 channels are expressed in various cardiovascular tissues, and (4-benzyl-4-piperidinyl)methanol hydrochloride has been used to study the role of TRPV4 channels in regulating blood pressure and heart function.
3. Lung function: TRPV4 channels are expressed in lung tissues, and (4-benzyl-4-piperidinyl)methanol hydrochloride has been used to study the role of TRPV4 channels in lung function and disease.
4. Bone metabolism: TRPV4 channels are involved in bone metabolism, and (4-benzyl-4-piperidinyl)methanol hydrochloride has been used to study the role of TRPV4 channels in bone formation and resorption.

properties

IUPAC Name

(4-benzylpiperidin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-11-13(6-8-14-9-7-13)10-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLRAHJQICUTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperidin-4-YL)methanol

Synthesis routes and methods

Procedure details

1,4-Dibenzyl-4-hydroxymethyl-piperidine (1.0 g, 3.4 mmol) in dichloromethane (20 ml) are treated with 1-chloroethyl-chloroformate (0.48 ml, 4.3 mmol, dissolved in 1.5 ml dichloromethane) and the resulting solution is stirred at 0° C. for 30 min. The solvent is removed in vacuo and the resulting residue refluxed in methanol (20 ml) for 40 min. After removel of the volatile components in vacuo, the title compound is isolated by flash chromatography (silca, eluent dichloromethane/methanol/triethylamine (9:1:0.1, then 4:1:0.1 followed by 3:1:0.1)) as a brown resin in 40% yield. MS 206(M+H+).
Name
1,4-Dibenzyl-4-hydroxymethyl-piperidine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-benzyl-4-piperidinyl)methanol hydrochloride
Reactant of Route 2
(4-benzyl-4-piperidinyl)methanol hydrochloride
Reactant of Route 3
(4-benzyl-4-piperidinyl)methanol hydrochloride
Reactant of Route 4
(4-benzyl-4-piperidinyl)methanol hydrochloride
Reactant of Route 5
(4-benzyl-4-piperidinyl)methanol hydrochloride
Reactant of Route 6
(4-benzyl-4-piperidinyl)methanol hydrochloride

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